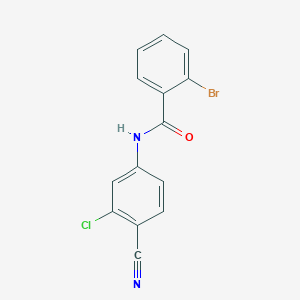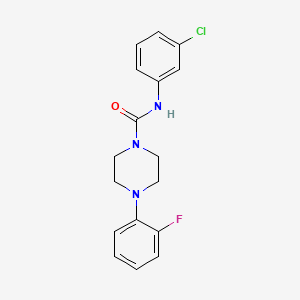
N-(3-chlorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This mechanism of action makes CPP-115 a potential treatment for various neurological and psychiatric disorders.
Mécanisme D'action
N-(3-chlorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide inhibits GABA aminotransferase, leading to increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. By increasing GABAergic neurotransmission, N-(3-chlorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide can reduce neuronal excitability and modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate.
Biochemical and physiological effects:
N-(3-chlorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide has been shown to increase GABA levels in the brain, leading to enhanced GABAergic neurotransmission. This can result in reduced neuronal excitability and modulation of various neurotransmitter systems. Additionally, N-(3-chlorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide has been shown to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-chlorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide is its potent and selective inhibition of GABA aminotransferase. This makes it a useful tool for studying the role of GABA in various neurological and psychiatric disorders. However, one limitation of N-(3-chlorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide is its poor solubility in water, which can make it difficult to administer in animal studies.
Orientations Futures
There are several potential future directions for research on N-(3-chlorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide. One area of interest is its potential as a treatment for addiction. Preclinical studies have shown that N-(3-chlorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide can reduce drug-seeking behavior in animal models of addiction. Additionally, there is potential for N-(3-chlorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide to be used in combination with other drugs to enhance their therapeutic effects. Finally, further research is needed to fully understand the mechanism of action of N-(3-chlorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide and its potential therapeutic applications in various neurological and psychiatric disorders.
Méthodes De Synthèse
N-(3-chlorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide can be synthesized using a multi-step process involving the reaction of 3-chlorobenzoyl chloride with 2-fluoroaniline to form 3-chloro-N-(2-fluorophenyl)benzamide. This intermediate is then reacted with piperazine to form N-(3-chlorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. In preclinical studies, N-(3-chlorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide has shown promising results in reducing seizures and drug-seeking behavior in animal models. Additionally, N-(3-chlorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide has been shown to have anxiolytic and antidepressant effects in animal models.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O/c18-13-4-3-5-14(12-13)20-17(23)22-10-8-21(9-11-22)16-7-2-1-6-15(16)19/h1-7,12H,8-11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOKDCJXGIMJDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7020785 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


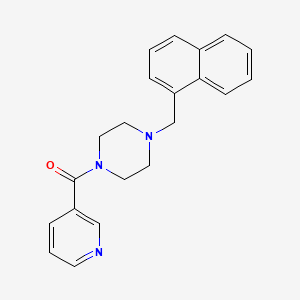
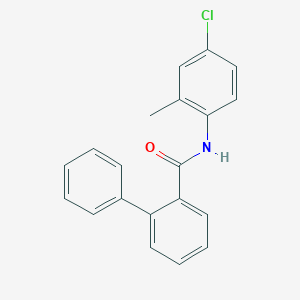
![N-[4-(4-morpholinyl)phenyl]-N'-1,2,5-thiadiazol-3-ylurea](/img/structure/B5877212.png)
![methyl 2-{[N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5877213.png)
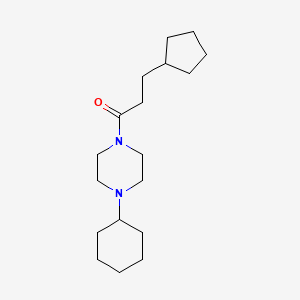
![N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxybenzyl)glycinamide](/img/structure/B5877220.png)
![isopropyl [(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5877225.png)

![1-[(8-quinolinyloxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5877239.png)
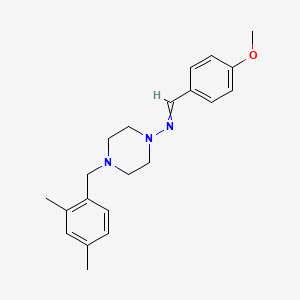
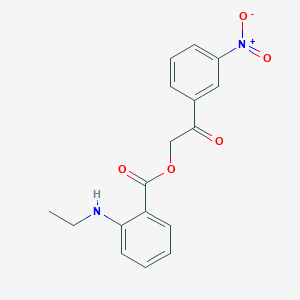
![N-(2-phenylethyl)-2-[(3-phenylprop-2-en-1-ylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5877255.png)
